Parvodicin B2

Description

Antibiotic A-40926 A1 has been reported in Actinomadura with data available.

Properties

CAS No. |

110882-83-2 |

|---|---|

Molecular Formula |

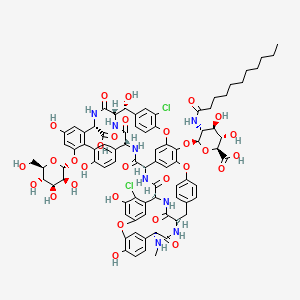

C82H86Cl2N8O29 |

Molecular Weight |

1718.5 g/mol |

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58-,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |

InChI Key |

KFFFTRROFFANLL-PKPPEPSOSA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Synonyms |

parvodicin A parvodicin B1 parvodicin B2 parvodicin C1 parvodicin C2 parvodicin C3 parvodicin C4 |

Origin of Product |

United States |

Foundational & Exploratory

Parvodicin B2: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura parvosata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species, Actinomadura parvosata (strain SK&F-AAJ-271).[1] First described in 1987, the parvodicins exhibit in vitro activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data and methodologies for acidic lipophilic glycopeptide antibiotics are presented to illustrate the processes involved.

Discovery and Biological Activity

The parvodicin complex was discovered during a screening program for novel antibiotics. An extensive taxonomic investigation of the producing organism, strain SK&F-AAJ-271, led to its classification as a new species, Actinomadura parvosata.[1] Fermentations of this actinomycete yield a complex of related glycopeptide antibiotics, including this compound.

The parvodicins, as a class of glycopeptide antibiotics, are active against various Gram-positive bacteria. Their mechanism of action, like other glycopeptides such as vancomycin, involves the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This leads to a weakened cell wall and eventual cell lysis.

Biological Activity of the Parvodicin Complex

| Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.25 - 1.0 |

| Enterococcus faecalis | 1.0 - 4.0 |

| Clostridium difficile | 0.125 - 0.5 |

Note: This data is representative for the Parvodicin complex and may not reflect the specific activity of this compound.

Fermentation of Actinomadura parvosata

The production of this compound is achieved through submerged fermentation of Actinomadura parvosata. The following protocol is a representative procedure for the cultivation of actinomycetes for the production of secondary metabolites.

Culture Maintenance and Inoculum Development

-

Strain: Actinomadura parvosata SK&F-AAJ-271

-

Maintenance Medium: Yeast extract-malt extract agar (ISP Medium 2)

-

Inoculum Medium: Seed medium containing soluble starch, yeast extract, and peptone.

-

Procedure:

-

A well-sporulated culture of A. parvosata from an agar slant is used to inoculate a baffled flask containing the seed medium.

-

The seed culture is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Fermentation

-

Production Medium: A complex medium containing glucose, soybean meal, and inorganic salts.

-

Fermentation Parameters:

-

Temperature: 28°C

-

pH: Maintained at 6.8 - 7.2

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: 300 rpm

-

Fermentation time: 120 - 168 hours

-

Fermentation Workflow

Caption: Workflow for the fermentation of Actinomadura parvosata.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth as part of the parvodicin complex. Being acidic and lipophilic, the purification strategy involves solvent extraction and multiple chromatographic steps.

Experimental Protocol

-

Harvest and Mycelial Separation: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The pH of the supernatant is adjusted to 3.0 with a mineral acid, and the parvodicin complex is extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) and bioassay.

-

Reversed-Phase HPLC: Fractions containing the parvodicin complex are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient containing 0.1% trifluoroacetic acid. This step allows for the separation of the individual parvodicin components, including this compound.

Purification Summary (Illustrative)

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 10,000 | 500,000 | 50 | 100 | 1 |

| Ethyl Acetate Extract | 1,000 | 450,000 | 450 | 90 | 9 |

| Silica Gel Pool | 100 | 300,000 | 3,000 | 60 | 60 |

| RP-HPLC (this compound) | 5 | 100,000 | 20,000 | 20 | 400 |

Note: This data is hypothetical and serves to illustrate the purification process.

Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound, along with other components of the complex, was determined using a combination of mass spectrometry and high-field nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties (Representative)

| Property | Value |

| Molecular Formula | C₇₃H₈₇Cl₂N₈O₂₆ |

| Molecular Weight | 1627.4 g/mol |

| Appearance | White to off-white amorphous powder |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |

| UV λmax (Methanol) | ~280 nm |

Note: The molecular formula and weight are for a representative glycopeptide and may not be specific to this compound.

Spectroscopic Data

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) would be used to determine the molecular weight and fragmentation pattern, providing information on the peptide backbone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆) are essential for elucidating the detailed structure, including the amino acid sequence, glycosylation sites, and stereochemistry.

Mechanism of Action Signaling Pathway

The antibacterial activity of this compound is attributed to its interference with bacterial cell wall biosynthesis.

Glycopeptide Mechanism of Action

References

A Technical Guide to the Structural Elucidation of Parvodicin B2 Using NMR and Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental data for the structural elucidation of Parvodicin B2 is not extensively available in the public domain. This guide, therefore, presents a representative methodology based on the analysis of closely related glycopeptide antibiotics, such as Parvodicin C2, and established analytical techniques. The data presented herein is hypothetical but realistic for a molecule of this class and is intended to serve as a technical illustration of the elucidation process.

Introduction

This compound belongs to the parvodicin complex, a family of glycopeptide antibiotics produced by Actinomadura parvosata.[1] These antibiotics are characterized by a complex polycyclic peptide core glycosylated with various sugar moieties. Their structural complexity necessitates a multi-faceted analytical approach for complete characterization. This guide details a systematic workflow for the structural elucidation of this compound, leveraging the power of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

The overall strategy involves determining the molecular formula and identifying key structural fragments using mass spectrometry, followed by the complete assembly of the molecular structure, including stereochemistry, through detailed NMR analysis.

Experimental Workflow

The structural elucidation of a complex natural product like this compound follows a logical progression of experiments. The workflow begins with obtaining a pure sample, followed by initial characterization by mass spectrometry to determine the elemental composition and fragmentation patterns. Subsequently, a series of NMR experiments are conducted to piece together the molecular structure.

Figure 1: A representative experimental workflow for the structural elucidation of this compound.

Methodologies and Experimental Protocols

Objective: To determine the accurate mass of the parent ion and deduce the molecular formula.

Protocol:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: ESI in positive ion mode is generally employed for glycopeptide antibiotics to generate protonated molecules [M+H]⁺.

-

Data Acquisition: A full scan mass spectrum is acquired over a mass range of m/z 500-2500. The high resolution and mass accuracy of the instrument allow for the determination of the monoisotopic mass to within a few parts per million (ppm).

-

Data Analysis: The measured accurate mass is used to calculate the elemental composition using a formula calculator, considering the likely presence of C, H, N, O, and Cl, which are common in this class of antibiotics.

Objective: To obtain structural information by fragmenting the parent ion. This helps in identifying the sequence of amino acids in the peptide core and the nature and sequence of the sugar units.

Protocol:

-

Instrumentation: A tandem mass spectrometer is used.

-

Precursor Ion Selection: The [M+H]⁺ ion of this compound, identified by HRMS, is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

-

Data Interpretation: The fragmentation pattern is analyzed to identify characteristic losses. For glycopeptides, common fragmentations include the cleavage of glycosidic bonds, resulting in the loss of sugar moieties, and fragmentation of the peptide backbone.[2][3]

Objective: To determine the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent is crucial for sample stability and to avoid exchange of labile protons. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to achieve optimal signal dispersion and sensitivity.

-

Experiments: A series of 1D and 2D NMR experiments are performed:

-

¹H NMR: Provides information on the number and types of protons.

-

¹³C NMR: Provides information on the number and types of carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, which helps in identifying individual amino acid and sugar spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems to form the complete molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions). This information is vital for determining the sequence of amino acids, the stereochemistry of glycosidic linkages, and the overall 3D conformation of the molecule.

-

Hypothetical Data and Interpretation

Based on the structure of the related Parvodicin C2, a plausible molecular formula for this compound can be hypothesized and used to generate representative mass spectrometry data.

| Parameter | Hypothetical Value | Interpretation |

| Ion Mode | ESI+ | Protonated molecule |

| Observed [M+H]⁺ | m/z 1716.4875 | Monoisotopic mass of the protonated molecule |

| Calculated Exact Mass | 1715.4797 | Mass of the neutral molecule |

| Deduced Molecular Formula | C₈₂H₈₅Cl₂N₈O₂₉ | Elemental composition |

| Key MS/MS Fragments | m/z 1554.4269 | Loss of a hexose sugar moiety ([M+H - 162]⁺) |

| m/z 1392.3663 | Loss of two hexose sugar moieties ([M+H - 2162]⁺) | |

| m/z 1230.3057 | Loss of three hexose sugar moieties ([M+H - 3162]⁺) | |

| Various | Fragment ions corresponding to the peptide backbone | |

| Table 1: Hypothetical Mass Spectrometry Data for this compound. |

The following table presents a condensed set of hypothetical NMR data for a key region of this compound, illustrating how the data from various experiments are integrated.

| Residue/Sugar | ¹H Chemical Shift (δ ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Leucine (Leu) | NH: 8.5 (d, 7.5) | C=O: 172.1 | NH → Leu Cα | NH ↔ Leu Hα |

| Hα: 4.2 (m) | Cα: 53.5 | Hα → Leu Cβ, C=O | Hα ↔ Leu Hβ, Hγ | |

| Hβ: 1.8, 1.6 (m) | Cβ: 40.2 | Hδ → Leu Cγ, Cβ | ||

| Tyrosine (Tyr) | NH: 8.2 (d, 8.0) | C=O: 171.8 | NH → Tyr Cα | NH ↔ Tyr Hα |

| Hα: 4.5 (m) | Cα: 55.6 | Hα → Tyr Cβ, C=O | Hα ↔ Tyr Hβ | |

| H-2',6': 7.2 (d, 8.5) | C-1': 128.0 | H-2',6' → C-4' | H-2',6' ↔ H-3',5' | |

| Glucose (Glc) | H-1: 4.8 (d, 3.5) | C-1: 100.5 | H-1 → Tyr C-4' | H-1 ↔ Tyr H-3',5' |

| H-2: 3.5 (m) | C-2: 73.8 | H-1 → Glc C-2, C-6 | H-1 ↔ Glc H-2, H-3, H-5 | |

| H-3: 3.7 (m) | C-3: 76.5 | |||

| Table 2: Hypothetical NMR Data for a Selected Region of this compound. |

The process of assembling the final structure is a puzzle-solving exercise that integrates all the collected data.

Figure 2: Logical relationships in the interpretation of analytical data for structure elucidation.

-

Identify Spin Systems: COSY spectra are used to trace out the proton-proton coupling networks, allowing for the identification of individual amino acid and sugar residues.

-

Assign Carbons: HSQC spectra correlate the protons of these spin systems to their directly attached carbons.

-

Connect the Fragments: HMBC data is paramount in connecting these isolated spin systems. For example, an HMBC correlation from an anomeric proton of a sugar to a carbon in the peptide core establishes the glycosylation site. Similarly, correlations between the amide proton of one amino acid and the alpha-carbon of the preceding amino acid help to determine the peptide sequence.

-

Determine Stereochemistry: NOESY data provides through-space correlations. For instance, a strong NOE between the anomeric proton of a sugar and protons on the aglycone confirms their spatial proximity, helping to define the stereochemistry of the glycosidic bond.

By systematically applying these methodologies, the complete chemical structure of this compound, including its complex stereochemistry, can be unambiguously determined. This detailed structural information is critical for understanding its mechanism of action and for any future drug development efforts.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Parvodicin B2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Parvodicin B2, a member of the Parvodicin complex of glycopeptide antibiotics. The Parvodicins are produced by the fermentation of Actinomadura parvosata and exhibit activity against a range of Gram-positive bacteria. The structural elucidation of these complex molecules was primarily achieved through a combination of mass spectrometry, high-field nuclear magnetic resonance (NMR) spectroscopy, and various chemical degradation techniques.

Core Chemical Structure

This compound is a complex glycopeptide antibiotic. Its core structure consists of a heptapeptide backbone, which is extensively cross-linked to form a rigid, cage-like aglycon. This aglycon is further functionalized with sugar moieties and a fatty acid chain, contributing to its biological activity and lipophilic character.

The heptapeptide core is composed of several non-proteinogenic amino acids, which are characteristic of the vancomycin-ristocetin family of glycopeptide antibiotics. The specific amino acid sequence and the intricate network of ether linkages between their aromatic side chains are crucial for the molecule's three-dimensional conformation and its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.

Caption: A simplified representation of the connectivity of the core components of this compound.

Stereochemistry

The stereochemistry of this compound is highly complex, with numerous chiral centers within the amino acid residues and the sugar moieties. The specific configuration of these stereocenters is critical for the overall three-dimensional shape of the molecule and, consequently, its biological activity. The determination of the stereochemistry of the amino acids was accomplished through chiral gas chromatography of their derivatives after hydrolysis of the antibiotic. The D-configuration of most of the amino acid residues is a common feature among this class of antibiotics. The absolute stereochemistry of the sugar components was determined by comparison with authentic standards and through detailed NMR analysis.

Quantitative Data

The structural elucidation of this compound relied heavily on spectroscopic data. While a complete table of all NMR assignments is extensive and beyond the scope of this guide, the following table summarizes the key types of quantitative data that were instrumental in defining its structure.

| Data Type | Description | Significance |

| High-Resolution Mass Spectrometry (HRMS) | Provided the accurate molecular weight and elemental composition of this compound. | Essential for determining the molecular formula. |

| ¹H NMR Spectroscopy | Provided information on the number and connectivity of protons in the molecule. | Crucial for identifying the amino acid residues, sugar moieties, and the fatty acid component. |

| ¹³C NMR Spectroscopy | Provided information on the carbon skeleton of the molecule. | Complemented ¹H NMR data and confirmed the presence of various functional groups. |

| 2D NMR (COSY, TOCSY, NOESY, HMQC, HMBC) | A suite of experiments used to establish correlations between protons and carbons, and to determine through-bond and through-space connectivities. | Indispensable for sequencing the peptide backbone, identifying the glycosylation sites, and determining the location of the ether cross-links. |

| Circular Dichroism (CD) Spectroscopy | Provided information about the secondary structure and overall chirality of the molecule. | Contributed to the determination of the absolute stereochemistry. |

Experimental Protocols

The following outlines the general methodologies employed in the structure elucidation of the Parvodicin complex, including this compound.

Isolation and Purification

-

Fermentation: Actinomadura parvosata was cultured in a suitable nutrient medium to produce the Parvodicin complex.

-

Extraction: The fermentation broth was filtered, and the mycelium was extracted with an organic solvent (e.g., acetone or methanol).

-

Preliminary Purification: The crude extract was concentrated and subjected to preliminary purification steps, such as solvent-solvent partitioning and precipitation, to remove bulk impurities.

-

Chromatographic Separation: The partially purified complex was then separated into its individual components (including this compound) using a series of chromatographic techniques. These typically included:

-

Adsorption Chromatography: Using resins like Diaion HP-20.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Employing C18 columns with gradients of acetonitrile in water containing a buffer (e.g., ammonium acetate) was critical for obtaining pure individual Parvodicins.

-

Structure Elucidation Methodologies

-

Mass Spectrometry:

-

Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS): High-resolution mass spectra were acquired to determine the accurate mass and molecular formula of this compound.

-

Tandem MS (MS/MS): Fragmentation analysis was used to sequence the peptide backbone and identify the sugar moieties.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

-

1D and 2D NMR Acquisition: A comprehensive suite of NMR experiments was performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This included ¹H, ¹³C, DEPT, COSY, TOCSY, NOESY, HMQC, and HMBC experiments.

-

Data Analysis: The resulting spectra were meticulously analyzed to assign all proton and carbon signals and to piece together the molecular structure by establishing connectivities.

-

-

Chemical Degradation and Derivatization:

-

Acid Hydrolysis: this compound was hydrolyzed with strong acid (e.g., 6N HCl) to break the peptide and glycosidic bonds, liberating the constituent amino acids and sugars.

-

Amino Acid Analysis: The amino acid hydrolysate was derivatized (e.g., with a chiral reagent) and analyzed by gas chromatography (GC) on a chiral column to determine the identity and stereochemistry of the amino acids.

-

Sugar Analysis: The sugar components were identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or GC after derivatization.

-

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of the Parvodicin Complex in Actinomadura parvosata

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The parvodicin complex, a family of acidic, lipophilic glycopeptide antibiotics produced by the Gram-positive bacterium Actinomadura parvosata, represents a potentially valuable class of therapeutic agents.[1] Despite the elucidation of their chemical structures, the biosynthetic pathway responsible for their production remains uncharacterized. This technical guide synthesizes current knowledge on glycopeptide antibiotic biosynthesis to propose a putative pathway for the parvodicin complex. By drawing parallels with well-studied systems such as the biosynthesis of vancomycin and teicoplanin, we delineate a hypothetical biosynthetic gene cluster (BGC) and the key enzymatic steps involved in the formation of the parvodicin scaffold, its subsequent modifications, and regulatory mechanisms. This guide aims to provide a foundational framework to stimulate and direct future research into the genetics and enzymology of parvodicin biosynthesis, paving the way for bioengineering and the development of novel derivatives.

Introduction

Actinomadura parvosata, a filamentous actinomycete, is the natural producer of the parvodicin complex, a group of glycopeptide antibiotics with activity against a range of Gram-positive bacteria.[1] The chemical structures of several parvodicin components have been determined, revealing a core heptapeptide backbone, characteristic cross-links, and unique glycosylation and acylation patterns.[1] While the genome of a related subspecies, Actinomadura parvosata subsp. kistnae, has been sequenced and shown to harbor a multitude of biosynthetic gene clusters, the specific cluster for parvodicin has not yet been identified.[2][3]

This document outlines a putative biosynthetic pathway for the parvodicin complex, leveraging the extensive body of research on the biosynthesis of other glycopeptide antibiotics, such as vancomycin and teicoplanin.[4][5][6] It is hypothesized that parvodicin biosynthesis follows a similar logic, involving a non-ribosomal peptide synthetase (NRPS) assembly line, cytochrome P450-mediated cross-linking, and a series of tailoring reactions including glycosylation and acylation.

Proposed Biosynthetic Pathway of the Parvodicin Complex

The biosynthesis of the parvodicin complex is proposed to occur in three main stages:

-

Heptapeptide Backbone Assembly: Synthesis of the core peptide scaffold from proteinogenic and non-proteinogenic amino acid precursors by a multi-modular NRPS system.

-

Oxidative Cross-linking: Formation of the characteristic biaryl and aryl ether linkages by cytochrome P450 monooxygenases.

-

Tailoring Modifications: Glycosylation, acylation, and other modifications that contribute to the diversity and bioactivity of the parvodicin complex.

A diagrammatic overview of the proposed pathway is presented below.

Figure 1: A proposed biosynthetic pathway for the parvodicin complex.

Key Enzymes and Their Putative Roles

Based on the conserved nature of glycopeptide antibiotic biosynthesis, a hypothetical set of enzymes encoded within a putative par BGC can be proposed.

| Putative Gene(s) | Enzyme Class | Proposed Function in Parvodicin Biosynthesis | Analogous Enzymes (Pathway) |

| parS cluster | Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of the heptapeptide backbone from constituent amino acids. | VcmA, VcmB, VcmC (Vancomycin); TcpA, TcpB, TcpC, TcpD (Teicoplanin) |

| parO cluster | Cytochrome P450 Monooxygenases | Catalyze the oxidative cross-linking of aromatic amino acid side chains to form the rigid aglycone structure. | OxyA, OxyB, OxyC (Vancomycin); StaF, StaG, StaH, StaJ (A47934) |

| parG cluster | Glycosyltransferases (GTs) | Transfer sugar moieties to the parvodicin aglycone. The specific number and type of GTs would determine the glycosylation pattern. | GtfD, GtfE (Vancomycin); Tei10, Tei11 (Teicoplanin) |

| parA cluster | Acyltransferases | Attachment of the lipophilic acyl side chain, a characteristic feature of the parvodicin complex. | Orf14 in A40926 BGC (Dalbavancin precursor) |

| parH cluster | Halogenases | Incorporation of chlorine atoms onto the aromatic rings of the amino acid precursors or the peptide backbone. | Vhal (Vancomycin) |

| parT cluster | ABC Transporters | Export of the mature parvodicin complex out of the cell and potentially contribute to self-resistance. | VanJ, VanK (Vancomycin resistance) |

| parR cluster | Regulatory Proteins | Control the expression of the biosynthetic genes in response to environmental or cellular signals. | StrR-like regulators in various antibiotic BGCs |

Experimental Protocols for Pathway Elucidation

The characterization of the parvodicin biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Annotation of the Parvodicin Biosynthetic Gene Cluster

A workflow for identifying the putative par BGC is outlined below.

Figure 2: Workflow for the identification and validation of the parvodicin BGC.

Protocol for Targeted Gene Knockout:

-

Construct Design: Design a knockout vector containing flanking regions homologous to the target gene and a selectable marker (e.g., apramycin resistance).

-

Protoplast Formation: Grow Actinomadura parvosata in a suitable medium and treat with lysozyme to generate protoplasts.

-

Transformation: Introduce the knockout vector into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify double-crossover homologous recombination events.

-

Confirmation: Confirm the gene knockout by Southern blot analysis.

-

Phenotypic Analysis: Ferment the confirmed knockout mutant and the wild-type strain under identical conditions. Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of parvodicin components.

In Vitro Characterization of Biosynthetic Enzymes

Protocol for Heterologous Expression and Purification of a Putative Glycosyltransferase (ParG):

-

Gene Cloning: Amplify the coding sequence of a putative parG gene from A. parvosata genomic DNA and clone it into an E. coli expression vector (e.g., pET series) with a C-terminal His-tag.

-

Protein Expression: Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing lysozyme and DNase. Lyse the cells by sonication.

-

Protein Purification: Clarify the cell lysate by centrifugation and purify the His-tagged ParG protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Protocol for In Vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified ParG enzyme, the parvodicin aglycone (substrate), a sugar donor (e.g., UDP-glucose), and a suitable buffer with MgCl₂.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding a solvent such as methanol.

-

Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the glycosylated parvodicin product.

Conclusion and Future Outlook

The biosynthesis of the parvodicin complex in Actinomadura parvosata presents a compelling area for future research. While the pathway remains to be experimentally validated, the proposed model, based on well-established principles of glycopeptide antibiotic biosynthesis, provides a robust framework for initiating these investigations. The identification and characterization of the par biosynthetic gene cluster will not only deepen our understanding of natural product biosynthesis but also open avenues for combinatorial biosynthesis and the generation of novel parvodicin analogs with improved therapeutic properties. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to unravel the intricacies of this fascinating biosynthetic pathway.

References

- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biotechnological production, and application of teicoplanin: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycopeptide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Parvodicin B2: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin B2, a member of the glycopeptide antibiotic family, exhibits potent bactericidal activity against a range of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial action. The primary mode of action involves the specific inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and integrity. This compound, also known as Parvodicin C2 or Antibiotic A40926 B1, serves as a crucial precursor to the semi-synthetic lipoglycopeptide dalbavancin, highlighting its clinical significance. This document details the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal effect of this compound is achieved through the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is initiated by the high-affinity binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, a key precursor molecule in the construction of the peptidoglycan layer[1].

This binding event effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. Consequently, two crucial enzymatic steps in cell wall synthesis are inhibited:

-

Transglycosylation: The polymerization of glycan chains.

-

Transpeptidation: The cross-linking of peptide side chains.

The inhibition of these processes leads to the formation of a weakened, defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death[1].

Potential Dual Mechanism of Action

As a precursor to the lipoglycopeptide dalbavancin, this compound's structural class suggests the potential for a dual mechanism of action, a characteristic of some second-generation glycopeptides[2][3]. This secondary mechanism involves the disruption of the bacterial cell membrane's integrity. The lipophilic side chain of these molecules can anchor to the bacterial membrane, leading to depolarization and increased permeability, which contributes to the overall bactericidal effect[2][3]. While this has been established for dalbavancin, further specific studies on this compound are needed to fully elucidate this aspect of its activity.

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound (as A40926) has been evaluated against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Sensitive | 0.06 - 2 |

| Staphylococcus aureus | Methicillin-Resistant | 0.06 - 2 |

| Streptococcus pyogenes | - | 0.06 |

| Streptococcus faecalis (now Enterococcus faecalis) | - | 0.06 |

| Staphylococcus epidermidis | - | 0.06 |

| Neisseria gonorrhoeae | Penicillin-Resistant | 0.06 - 2 |

Table 1: Minimum Inhibitory Concentration (MIC) of A40926 against various bacterial strains[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of glycopeptide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

-

In Vitro Peptidoglycan Synthesis Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the synthesis of peptidoglycan using radiolabeled precursors.

Methodology:

-

Preparation of Permeabilized Cells:

-

Grow a Gram-positive bacterial culture (e.g., Staphylococcus aureus) to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Permeabilize the cells by treatment with a solvent (e.g., toluene or cold acetone) to allow the entry of radiolabeled precursors.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the permeabilized cells, a buffer, and the radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine, [14C] or [3H]-labeled).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Include a positive control (known inhibitor of cell wall synthesis, e.g., vancomycin) and a negative control (no antibiotic).

-

Incubate the reaction at 37°C for a defined period.

-

-

Quantification of Peptidoglycan Synthesis:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble peptidoglycan.

-

Wash the filter to remove unincorporated radiolabeled precursors.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound compared to the negative control.

-

Bacterial Cytoplasmic Membrane Potential Assay

Objective: To assess the ability of this compound to disrupt the bacterial membrane potential.

Methodology:

-

Preparation of Bacterial Suspension:

-

Grow the target Gram-positive bacteria to the mid-logarithmic phase.

-

Harvest and wash the cells, then resuspend them in a suitable buffer to a standardized optical density.

-

-

Fluorescent Dye Loading:

-

Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

-

Measurement of Depolarization:

-

Transfer the dye-loaded bacterial suspension to a fluorometer cuvette or a 96-well black plate.

-

Record the baseline fluorescence.

-

Add varying concentrations of this compound to the suspension.

-

Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

-

Use a known membrane-depolarizing agent (e.g., valinomycin or gramicidin) as a positive control.

-

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: this compound binds to Lipid II, inhibiting transglycosylation and transpeptidation.

Experimental Workflow: MIC Determination

References

In Vitro Antibacterial Activity of Parvodicin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin B2 is a member of the glycopeptide class of antibiotics, a group of antimicrobial agents critical in the treatment of serious infections caused by Gram-positive bacteria. This document provides a comprehensive overview of the available data on the in vitro antibacterial activity of this compound. It includes its known spectrum of activity, mechanism of action, and detailed experimental protocols for assessing its efficacy. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

Glycopeptide antibiotics have long been a cornerstone in the management of infections caused by multidrug-resistant Gram-positive pathogens. This compound belongs to the Parvodicin complex, a group of related glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. While research on the entire complex exists, specific data on this compound is limited. This guide synthesizes the currently available information regarding its antibacterial properties.

Antibacterial Spectrum of this compound

While specific quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, qualitative data indicates its activity against several clinically relevant Gram-positive bacteria.

Table 1: Known Antibacterial Spectrum of this compound

| Bacterial Species | Activity |

| Staphylococcus aureus | Inhibitory |

| Staphylococcus furfur | Inhibitory |

| Staphylococcus hemolyticus | Inhibitory |

| Enterococcus faecalis | Inhibitory |

Note: This table is based on available qualitative descriptions. Further quantitative studies are required to establish the precise potency of this compound against these and other organisms.

Mechanism of Action

This compound, as a glycopeptide antibiotic, is known to inhibit the synthesis of the bacterial cell wall. This mechanism is characteristic of the glycopeptide class and is a critical target in antibacterial therapy.

Signaling Pathway of Glycopeptide Antibiotic Action

The diagram below illustrates the established mechanism of action for glycopeptide antibiotics, which is the inhibition of peptidoglycan synthesis.

Experimental Protocols

The determination of the in vitro antibacterial activity of a compound like this compound primarily relies on the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the general steps for determining the MIC of this compound against a panel of bacterial isolates.

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluent (e.g., water or dimethyl sulfoxide, depending on compound solubility)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent. The concentration should be high enough to allow for serial dilutions.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The range of concentrations should be sufficient to determine the MIC for the test organisms.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of this diluted inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC of this compound.

Conclusion and Future Directions

This compound is a glycopeptide antibiotic with documented inhibitory activity against a range of Gram-positive bacteria. Its mechanism of action, consistent with other glycopeptides, involves the disruption of bacterial cell wall synthesis. While qualitative data provides a basis for its potential as an antibacterial agent, there is a clear need for comprehensive quantitative studies to determine its specific MIC values against a broad panel of clinical isolates. Future research should focus on generating this crucial data to fully elucidate the therapeutic potential of this compound and to inform further drug development efforts. Such studies will be instrumental in defining its place within the landscape of glycopeptide antibiotics.

Parvodicin B2: An Examination of In-Vitro Activity Against Clinical Isolates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectrum of activity of Parvodicin B2 against clinical isolates. Initial comprehensive searches of scientific literature and databases revealed no specific data for a compound explicitly named "this compound." However, the Parvodicin complex, a family of glycopeptide antibiotics, is documented. This guide focuses on the most relevant and publicly available data for a prominent member of this complex, Parvodicin C2 , as a proxy to understand the potential antimicrobial profile of related Parvodicin compounds. The data presented herein is derived from existing literature on Parvodicin C2 and standardized protocols for glycopeptide antibiotic susceptibility testing.

Introduction to the Parvodicin Complex

The Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata. This class of antibiotics is of interest due to its activity against a range of Gram-positive bacteria. While specific components of the complex have been isolated and characterized, such as Parvodicin C1 and C2, a component designated "B2" is not prominently featured in the available scientific literature.

Parvodicin C2 is a glycopeptide antibiotic that has been identified as a component of the A40926 antibiotic complex. This complex has served as a precursor in the synthesis of the semi-synthetic lipoglycopeptide antibiotic, dalbavancin. The activity of Parvodicin C2 has been evaluated against various clinically relevant Gram-positive pathogens.

Spectrum of Activity of Parvodicin C2

The available in-vitro activity data for Parvodicin C2 against clinical isolates is summarized below. This data provides an indication of the potential spectrum of activity for the Parvodicin class of glycopeptides.

| Bacterial Species | Resistance Profile | No. of Isolates | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Sensitive | Not Specified | 0.4 - 12.5 |

| Staphylococcus aureus | Methicillin-Resistant | Not Specified | 0.2 - 50 |

| Staphylococcus epidermidis | Methicillin-Sensitive | Not Specified | 0.4 - 12.5 |

| Staphylococcus saprophyticus | Methicillin-Sensitive | Not Specified | 0.4 - 12.5 |

| Staphylococcus hemolyticus | Methicillin-Resistant | Not Specified | 0.2 - 50 |

| Enterococcus faecalis | Not Specified | Not Specified | 0.2 - 50 |

Experimental Protocols

The following section details the standardized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) of glycopeptide antibiotics, which are presumed to be the methods used to generate the data for Parvodicin C2.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in-vitro susceptibility test. For glycopeptide antibiotics, the broth microdilution method is a standard procedure.

3.1.1. Broth Microdilution Method

-

Preparation of Inoculum:

-

Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35-37°C.

-

Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of the glycopeptide antibiotic is prepared in a suitable solvent.

-

Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action of Glycopeptide Antibiotics

Caption: Inhibition of cell wall synthesis by glycopeptide antibiotics.

Conclusion

While there is a lack of specific data for "this compound," the available information on Parvodicin C2 suggests that the Parvodicin complex of glycopeptide antibiotics exhibits activity against a range of clinically important Gram-positive pathogens. The provided MIC data for Parvodicin C2 serves as a valuable, albeit preliminary, indicator of the potential efficacy of this antibiotic class. Further research is warranted to isolate and characterize all components of the Parvodicin complex, including any potential "B2" fraction, and to perform comprehensive in-vitro and in-vivo evaluations to fully elucidate their therapeutic potential. The standardized protocols for glycopeptide susceptibility testing outlined in this guide provide a framework for such future investigations.

In-depth Technical Guide: Preliminary Structure-Activity Relationship (SAR) Studies of Parvodicin B2

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently insufficient information to generate an in-depth technical guide on the preliminary structure-activity relationship (SAR) studies of a compound specifically named "Parvodicin B2."

Our extensive investigation across multiple search queries, including "preliminary structure-activity relationship this compound," "this compound SAR studies," "this compound analogs synthesis and activity," "mechanism of action this compound," and variations thereof, did not yield specific scholarly articles, quantitative data, detailed experimental protocols, or established signaling pathways directly pertaining to this molecule.

This suggests that "this compound" may be one of the following:

-

A novel or very recently discovered compound: Research on its biological activity and SAR may not yet be published or widely disseminated.

-

An internal designation within a private research entity: Information may be proprietary and not available in the public domain.

-

A compound with a different or less common name: The name "this compound" may be a synonym or a misspelling of another compound. For instance, our searches did yield information on "Procyanidin B2," a distinct flavonoid compound, and various "bradykinin B2 receptor antagonists," which are unrelated to the likely glycopeptide nature of a "parvodicin."

-

A compound with limited scientific investigation: It is possible that extensive SAR studies have not been conducted or published.

General Methodologies for Glycopeptide Antibiotic SAR Studies

While specific data for this compound is unavailable, we can provide a generalized framework and methodologies that are typically employed in the SAR studies of glycopeptide antibiotics, a class to which a compound named "Parvodicin" would likely belong. This section is intended to serve as a practical guide for researchers initiating such a study.

Data Presentation: A Template for SAR Analysis

When quantitative data becomes available, it is crucial to organize it in a structured manner to facilitate comparison and analysis. The following table template is recommended for summarizing the SAR of this compound and its future analogs.

| Compound ID | Modification from Parent Compound (this compound) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. faecalis | Hemolytic Activity (HC50, μg/mL) | Cytotoxicity (CC50, μg/mL) vs. HeLa cells |

| This compound | - | ||||

| Analog 1 | [Specify chemical modification] | ||||

| Analog 2 | [Specify chemical modification] | ||||

| Analog 3 | [Specify chemical modification] |

Experimental Protocols: Key Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable SAR studies. Below are standard methodologies for key experiments.

General Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method (CLSI Guidelines)

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Synthesis of Analogs (A General Workflow)

The synthesis of analogs is central to exploring the chemical space around a lead compound.

Workflow for Modification of a Glycopeptide Scaffold:

Caption: General workflow for the semi-synthesis of glycopeptide analogs.

Mandatory Visualizations: Conceptual Frameworks

The following diagrams illustrate the logical relationships and workflows inherent in an SAR study.

Signaling Pathway: Glycopeptide Mechanism of Action

While the specific pathway for this compound is unknown, glycopeptides generally inhibit bacterial cell wall synthesis.

Caption: Hypothetical mechanism of action for this compound targeting cell wall synthesis.

Experimental Workflow: From Hit to Lead

This diagram outlines the iterative process of an SAR study in drug discovery.

Caption: The iterative cycle of a structure-activity relationship study.

The absence of specific data on this compound in the public domain prevents the creation of a detailed technical guide as requested. However, the provided templates, generalized protocols, and conceptual diagrams offer a robust framework for any research team embarking on the SAR-driven optimization of a novel glycopeptide antibiotic.

We encourage researchers with access to information on this compound to utilize these established methodologies to systematically explore its SAR and unlock its therapeutic potential. As new data emerges and is published, a comprehensive guide can be developed.

An In-Depth Technical Guide to Parvodicin B2: Physicochemical Properties and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics.[1] These compounds are produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata, first identified from a soil sample. The parvodicins, including this compound, exhibit in vitro activity against a range of Gram-positive bacteria.[1] Structurally, the parvodicins share a common cyclic peptide core with ristocetin and are distinguished by variations in the fatty acid substitution on the aminosugar moiety.[2] This guide provides a detailed overview of the known physical and chemical properties of this compound, the experimental protocols for its isolation and structural characterization, and its mechanism of action.

Physicochemical Properties

The definitive physicochemical properties of this compound have been characterized using a variety of analytical techniques. The molecular formula and weight have been determined by mass spectrometry, while its solubility has been assessed in various solvents.

| Property | Value | Source |

| Molecular Formula | C₈₂H₈₆Cl₂N₈O₂₉ | [3] |

| Molecular Weight | 1718.50 g/mol | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. | [2] |

| Appearance | Not explicitly stated for B2, but the related Parvodicin C2 is a crystalline solid. | |

| Melting Point | Not available in the public domain. |

Spectral Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of this compound.

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| FAB-MS | Positive | 1719.5 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data were crucial for elucidating the complex structure of the parvodicin family, including this compound. While specific peak assignments for this compound are not fully detailed in publicly available literature, the foundational study by Christensen et al. (1987) describes the use of high-field NMR for the structural determination of the parvodicin complex.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its complex glycopeptide structure. These would include:

-

O-H stretching: Broad band around 3300-3500 cm⁻¹ (from hydroxyl and carboxyl groups)

-

N-H stretching: Around 3300 cm⁻¹ (from amide groups)

-

C-H stretching: Around 2850-3000 cm⁻¹ (from aliphatic and aromatic moieties)

-

C=O stretching: Strong absorption around 1650-1750 cm⁻¹ (from amide and carboxyl groups)

-

C-O stretching: In the region of 1000-1300 cm⁻¹ (from glycosidic linkages and hydroxyl groups)

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Isolation and Purification of Parvodicins

The parvodicin complex is produced by the fermentation of Actinomadura parvosata. The following is a generalized workflow for the isolation and purification of these glycopeptide antibiotics, based on the methodologies described for this class of compounds.

Figure 1. Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the intricate structure of this compound and its congeners involved a multi-step analytical process.

Figure 2. Logical workflow for the structural elucidation of this compound.

Mechanism of Action

This compound, as a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[2] This class of antibiotics targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[4][5] By binding to this dipeptide, glycopeptides sterically hinder the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall.[6] This leads to cell lysis and bacterial death.

Figure 3. Signaling pathway of this compound's mechanism of action.

Conclusion

This compound is a significant member of the parvodicin family of glycopeptide antibiotics with potential for further drug development. Its complex structure, elucidated through a combination of advanced analytical techniques, provides a basis for understanding its antibacterial activity. The mechanism of action, typical of glycopeptide antibiotics, involves the disruption of bacterial cell wall synthesis, a well-validated target for antibacterial agents. Further research into the specific structure-activity relationships of this compound and its analogues may lead to the development of new and more potent antibiotics to combat Gram-positive bacterial infections.

References

- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound - CD BioSustainable [sustainable-bio.com]

- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scarcity of Parvodicin B2 Data: A Pivot to a Representative Glycopeptide Precursor

An In-depth Technical Guide on the Semi-Synthetic Derivatization of Glycopeptide Antibiotics, Featuring A40926 as a Core Example

Audience: Researchers, scientists, and drug development professionals.

To provide a valuable and comprehensive technical guide that fulfills the core requirements of in-depth data presentation, experimental protocols, and detailed visualizations, this document will pivot to a closely related and extensively studied glycopeptide precursor: A40926 . This natural product serves as the direct precursor to the clinically significant semi-synthetic antibiotic, Dalbavancin . The principles, methodologies, and mechanisms discussed herein are representative of the broader field of glycopeptide semi-synthetic antibiotic development and provide a robust framework for understanding this critical area of drug discovery.

Introduction to Glycopeptide Antibiotics and the Role of Semi-Synthesis

Glycopeptide antibiotics are a crucial class of antimicrobial agents, primarily used for the treatment of serious infections caused by Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. The rise of antibiotic resistance has necessitated the development of new and more potent glycopecopeptides. Semi-synthesis, the chemical modification of a naturally produced precursor, is a key strategy in this endeavor. It allows for the targeted improvement of the parent molecule's properties, such as enhanced antimicrobial activity, broadened spectrum, and improved pharmacokinetic profiles.

A40926: A Prototypical Glycopeptide Precursor

A40926 is a naturally occurring glycopeptide antibiotic complex produced by fermentation of Nonomuraea gerenzanensis. Its core structure is a heptapeptide backbone, which is subsequently glycosylated and acylated. This complex serves as the ideal starting material for the semi-synthesis of Dalbavancin.

Semi-Synthetic Transformation of A40926 to Dalbavancin: An Experimental Workflow

The conversion of A40926 to Dalbavancin is a multi-step process designed to selectively modify the terminal carboxyl group of the peptide core. The following diagram illustrates the general experimental workflow.

Caption: General workflow for the semi-synthesis of Dalbavancin from A40926.

Key Experimental Protocols

Protocol 1: Selective Deacylation of A40926

-

Dissolution: The A40926 complex is dissolved in a suitable solvent mixture, typically containing water and a miscible organic solvent.

-

Enzymatic Hydrolysis: A specific acylase enzyme is added to the solution. This enzyme selectively cleaves the acyl side chain from the N-terminus of the glucosamine residue.

-

Reaction Monitoring: The progress of the deacylation reaction is monitored using High-Performance Liquid Chromatography (HPLC) until the desired level of conversion is achieved.

-

Purification: The deacylated intermediate is purified from the reaction mixture using chromatographic techniques to remove the enzyme and any unreacted starting material.

Protocol 2: Amide Coupling to Synthesize Dalbavancin

-

Activation of the Carboxyl Group: The terminal carboxylic acid of the deacylated A40926 is activated using a coupling agent, such as a carbodiimide, in the presence of an activating agent like N-hydroxysuccinimide. This forms a highly reactive ester intermediate.

-

Amine Addition: 3-(dimethylamino)propylamine is added to the reaction mixture. The amine nucleophilically attacks the activated ester, forming the final amide bond.

-

Reaction Quenching and Work-up: Once the reaction is complete, it is quenched, and the crude product is isolated through precipitation or extraction.

-

Final Purification: The final product, Dalbavancin, is purified to a high degree using preparative HPLC.

Quantitative Data: Antimicrobial Activity

The primary goal of semi-synthesis is to enhance the antimicrobial potency of the parent compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the precursor A40926 and the final product Dalbavancin against key Gram-positive pathogens.

| Organism | A40926 MIC (µg/mL) | Dalbavancin MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.125 - 0.5 | 0.03 - 0.125 |

| Staphylococcus aureus (MRSA) | 0.125 - 0.5 | 0.03 - 0.125 |

| Streptococcus pyogenes | ≤0.03 - 0.125 | ≤0.008 - 0.03 |

| Enterococcus faecalis (Vancomycin-susceptible) | 0.25 - 1 | 0.06 - 0.25 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both A40926 and Dalbavancin share a common mechanism of action, which is the inhibition of peptidoglycan synthesis in the bacterial cell wall. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of Dalbavancin.

Dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor. This binding event sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, which are essential for the integrity of the bacterial cell wall. The lipophilic side chain of Dalbavancin also allows it to anchor to the bacterial membrane, increasing its localized concentration at the site of action and contributing to its potent activity. This ultimately leads to the weakening of the cell wall and subsequent cell lysis.

Conclusion

While the specific exploration of Parvodicin B2 as a semi-synthetic precursor remains an open area for research, the principles of glycopeptide modification are well-established and exemplified by the successful development of Dalbavancin from A40926. The targeted chemical derivatization of natural glycopeptide scaffolds continues to be a highly effective strategy for generating next-generation antibiotics with improved potency and pharmacological properties, which are crucial in the ongoing battle against antimicrobial resistance. Further investigation into novel precursors, such as the parvodicins, could yet yield new and valuable therapeutic agents.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Purification of Parvodicin B2

Application Note and Protocol

This document provides a detailed methodology for the purification of Parvodicin B2, a glycopeptide antibiotic, using preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers, scientists, and drug development professionals aiming to obtain high-purity this compound for further studies.

Introduction

This compound belongs to the glycopeptide family of antibiotics, which are characterized by a complex peptide core glycosylated with sugar moieties. Due to their structural complexity and the presence of multiple analogues and impurities in fermentation broths or synthetic mixtures, purification is a critical step in their development and characterization. Reversed-phase HPLC is a powerful technique for the separation and purification of these polar compounds. This application note details a robust preparative HPLC method adaptable for this compound, based on established protocols for similar glycopeptide antibiotics such as vancomycin and teicoplanin.

Principle of the Method

The purification strategy employs reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 or C8 bonded silica) and the mobile phase is polar. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, with a gradual increase in the organic solvent concentration in the mobile phase, is utilized to effectively separate this compound from closely related impurities. The collected fractions are then analyzed for purity, and the desired fractions are pooled and processed to obtain the purified compound.

Experimental Protocol

Materials and Reagents

-

Crude this compound extract or synthetic mixture

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

0.22 µm syringe filters

Instrumentation

-

Preparative HPLC system equipped with:

-

Binary or quaternary gradient pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

-

Analytical HPLC system for purity analysis

-

Lyophilizer (optional, for sample drying)

-

pH meter

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification of this compound. These parameters may require optimization based on the specific impurity profile of the starting material.

| Parameter | Preparative HPLC | Analytical HPLC (Purity Check) |

| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 20 mM Ammonium acetate with 0.1% Formic Acid in Water (pH ~4.0) | 20 mM Ammonium acetate with 0.1% Formic Acid in Water (pH ~4.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 10-40% B over 30 min | 10-60% B over 20 min |

| Flow Rate | 15-25 mL/min | 1.0 mL/min |

| Column Temp. | 35°C | 35°C |

| Detection | UV at 280 nm | UV at 280 nm |

| Injection Vol. | 1-5 mL (dependent on sample concentration and column loading) | 10-20 µL |

Sample Preparation

-

Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Procedure

-

Equilibrate the preparative HPLC column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as specified in the table above.

-

Monitor the chromatogram and collect fractions corresponding to the main peak, which is presumed to be this compound.

-

After the elution of the target peak, wash the column with a high concentration of Mobile Phase B (e.g., 90%) for 10 minutes to remove any strongly retained impurities.

-

Re-equilibrate the column to the initial conditions before the next injection.

Fraction Analysis and Processing

-

Analyze the collected fractions for purity using the analytical HPLC method.

-

Pool the fractions that meet the desired purity level (e.g., >95%).

-

The pooled fractions can be concentrated under reduced pressure to remove the organic solvent.

-

The resulting aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.

Experimental Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

Expected Results

This method is expected to yield this compound with a purity of >95%, as determined by analytical HPLC. The retention time of this compound will depend on the exact chromatographic conditions and the specific column used. A typical chromatogram will show a major peak corresponding to this compound, well-separated from earlier and later eluting impurities. The recovery of the purified product will depend on the concentration of this compound in the crude mixture and the efficiency of the fractionation.